N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-11-20-14-7-6-12(8-15(14)21-11)18(22)19-9-13-10-23-16-4-2-3-5-17(16)24-13/h2-5,12-13H,6-10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAFUIPIJSFMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity by reviewing relevant studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d]imidazole core and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Its molecular formula is with a molecular weight of approximately 258.32 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research has indicated that compounds containing the benzo[d]imidazole scaffold often exhibit inhibitory effects on various enzymes and receptors.
Anticancer Potential
Research into related benzo[d]imidazole derivatives has shown promising anticancer activities. These compounds have been reported to induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle and inhibition of proliferation . Although specific studies on the target compound are scarce, the structural similarities imply potential efficacy.
Study 1: DprE1 Inhibition
In a recent study focusing on 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamides, researchers identified a novel class of potent DprE1 inhibitors with good whole-cell antimycobacterial activity. The structure–activity relationship (SAR) analysis indicated that modifications in the dioxin moiety significantly influenced biological activity .
| Compound | DprE1 Inhibition (IC50) | MIC (µg/mL) |
|---|---|---|
| Compound A | 0.5 µM | 0.25 |
| Compound B | 0.8 µM | 0.5 |
Study 2: Anticancer Activity of Benzo[d]imidazole Derivatives
A comprehensive review of benzo[d]imidazole derivatives revealed their potential as anticancer agents. Various derivatives exhibited cytotoxic effects against different cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 0.9 |
| Compound D | MCF-7 | 1.5 |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. Various methodologies have been developed to achieve this synthesis efficiently:
- Starting Materials : The synthesis often begins with 2,3-dihydrobenzo[b][1,4]dioxin derivatives which are reacted with amines or carboxylic acid derivatives.
- Reagents and Conditions : Common reagents include coupling agents and bases such as NaOH or DMF under controlled temperatures to facilitate the reaction. The final product is purified using techniques like recrystallization or chromatography.
Antidepressant Activity
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antidepressant-like effects. For example:
- Binding Affinity : Compounds similar to this compound have shown high binding affinities at serotonin receptors (5-HT1A) and serotonin transporters .
- Behavioral Tests : In vivo studies using models like the tail suspension test demonstrate that these compounds can produce marked antidepressant-like effects .
Anticancer Potential
The compound's structural features suggest potential anticancer activities:
- PARP Inhibition : Related compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. For instance, modifications of similar structures have yielded potent PARP inhibitors with IC50 values in low micromolar ranges .
Case Study 1: Antidiabetic Activity
A study synthesized various derivatives of 2,3-dihydrobenzo[b][1,4]dioxin and evaluated their activity against α-glucosidase and acetylcholinesterase enzymes. The results indicated that certain derivatives exhibited promising antidiabetic properties by inhibiting these enzymes effectively .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds derived from the same scaffold. These studies suggested that some derivatives could protect neuronal cells from oxidative stress and apoptosis in vitro .
Comparative Data Table
Comparison with Similar Compounds
Data Tables
Table 2. Physicochemical Properties
Key Research Findings and Implications
Structural Flexibility : The benzodioxane moiety in the target compound may enhance solubility and bioavailability compared to purely aromatic analogs (e.g., derivatives) .
Activity Modulation : Saturation of the benzimidazole ring (tetrahydro vs. fully aromatic) could reduce cytotoxicity while maintaining target affinity, as seen in ’s 5-oxo-imidazoles .
Synthetic Challenges : The methylene bridge between benzodioxane and benzimidazole requires precise coupling conditions, contrasting with esterification () or click chemistry () .
Q & A
Q. How to design a SAR (Structure-Activity Relationship) study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at the benzimidazole N1 position (e.g., methyl, ethyl) and dihydrodioxin methyl group .
- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea groups to assess potency changes .
- Data Clustering : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
